
2,6-脱水-3-脱氧-D-莱索-庚-2-烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daucic acid, also known as daucate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Daucic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, daucic acid is primarily located in the cytoplasm. Outside of the human body, daucic acid can be found in a number of food items such as wild carrot, cereals and cereal products, root vegetables, and carrot. This makes daucic acid a potential biomarker for the consumption of these food products.
科学研究应用
生物合成意义
Lichtenthaler、Klotz 和 Nakamura (2003) 的研究探索了由 d-半乳糖和 d-甘露糖合成的 2,6-脱水-3-脱氧-庚-2-烯酸,这为植物中的生物合成途径提供了见解。这项研究有助于理解诸如车前草酸之类的化合物的生物合成,车前草酸是植物中的一种叶片闭合因子 (Lichtenthaler、Klotz 和 Nakamura,2003)。
酶相互作用研究
Dettinger、Kurz 和 Lehmann (1979) 合成了 2,6-脱水-3-脱氧-D-莱索-庚-2-醇作为大肠杆菌中 β-D-半乳糖苷酶的潜在竞争性抑制剂。然而,他们发现它无效,这有助于理解酶-底物相互作用并有助于设计更有效的抑制剂 (Dettinger、Kurz 和 Lehmann,1979)。
化学合成和表征
Chatterjee、Horton、Jewell 和 Philips (1968) 研究了衍生自 2,6-脱水-3-脱氧-D-莱索-己吡喃糖-2-乌洛糖的肟的立体定向还原,为碳水化合物化学和复杂糖类的合成做出了贡献 (Chatterjee、Horton、Jewell 和 Philips,1968)。
新型糖苷制备
Młynarski 和 Banaszek (1997) 开发了获得甲基 3-脱氧-α 和 β-D-莱索-庚-2-乌洛酸的方法,为新型糖苷的制备做出了贡献。这在复杂有机化合物的合成中具有重要意义 (Młynarski 和 Banaszek,1997)。
理解酶促反应
Brockhaus、Fritz 和 Lehmann (1979) 研究了 2,6-脱水-1-脱氧-1-重氮-D-赤藓糖-L-甘露-庚糖醇(一种 β-D-半乳糖苷酶抑制剂)的自发反应。他们的发现有助于理解酶促反应和在生物化学中的潜在应用 (Brockhaus、Fritz 和 Lehmann,1979)。
抗病毒研究中的潜力
Driguez、Barrère、Quash 和 Doutheau (1994) 合成了 5-乙酰氨基-2,6-脱水-3,4,5-十三脱氧-D-甘露-壬-2-烯酸钠,并研究了其对流感病毒唾液酸酶的抑制活性。这为抗病毒研究和药物开发提供了潜在的应用 (Driguez、Barrère、Quash 和 Doutheau,1994)。
细胞壁多糖研究
Stevenson、Darvill 和 Albersheim (1988) 将 2,6-脱水-3-脱氧-D-莱索-庚-2-烯酸确定为植物细胞壁的成分。他们的研究有助于理解植物细胞壁中复杂的多糖,这对于植物生物学研究至关重要 (Stevenson、Darvill 和 Albersheim,1988)。
属性
CAS 编号 |
34098-52-7 |
|---|---|
分子式 |
C7H8O7 |
分子量 |
204.13 g/mol |
IUPAC 名称 |
(2S,3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H8O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1-2,4-5,8-9H,(H,10,11)(H,12,13)/t2-,4-,5+/m1/s1 |
InChI 键 |
KUKCUROTFRBUNU-UHFFFAOYSA-N |
SMILES |
C1=C(OC(C(C1O)O)C(=O)O)C(=O)O |
规范 SMILES |
C1=C(OC(C(C1O)O)C(=O)O)C(=O)O |
同义词 |
daucic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


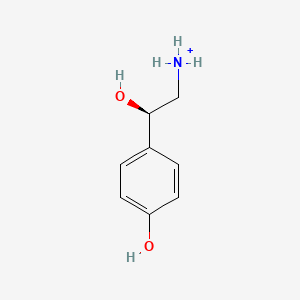
![2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine](/img/structure/B1236768.png)
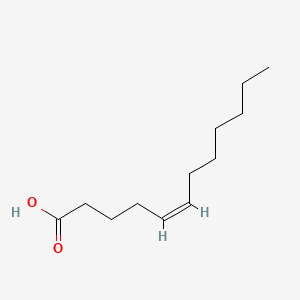
![2-[[(2R)-3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1236770.png)
![4',6-Dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one](/img/structure/B1236771.png)
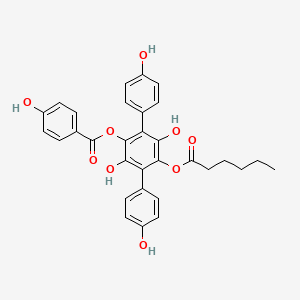
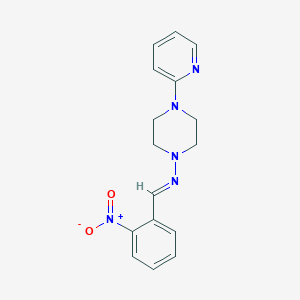
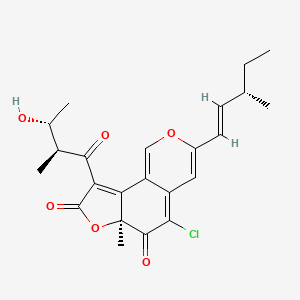
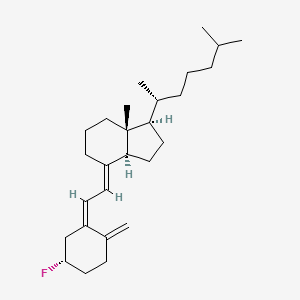
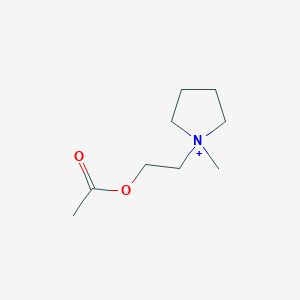
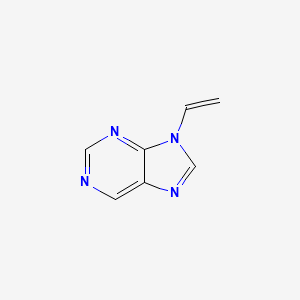

![2-Thioxo-4-oxo-5-[3-[(alpha-methylbenzyl)oxy]-4-(phenethyloxy)benzylidene]thiazolidine-3-acetic acid](/img/structure/B1236786.png)

